Ethyl 2-[(2-acetamidoacetyl)amino]-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate
Description
Ethyl 2-[(2-acetamidoacetyl)amino]-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate is a synthetic organic compound featuring a multifunctional structure. Key structural components include:
- Acetamidoacetyl amino group: A polar moiety that may influence solubility and metabolic stability.
This compound’s design combines alkylating functionality with amino acid ester features, possibly targeting dual mechanisms of action or optimizing pharmacokinetics.
Properties
CAS No. |
13555-19-6 |
|---|---|
Molecular Formula |
C19H27Cl2N3O4 |
Molecular Weight |
432.3 g/mol |
IUPAC Name |
ethyl 2-[(2-acetamidoacetyl)amino]-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate |
InChI |
InChI=1S/C19H27Cl2N3O4/c1-3-28-19(27)17(23-18(26)13-22-14(2)25)12-15-4-6-16(7-5-15)24(10-8-20)11-9-21/h4-7,17H,3,8-13H2,1-2H3,(H,22,25)(H,23,26) |
InChI Key |
IJEGJZKBIJEHCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)NC(=O)CNC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Bis(2-Chloroethyl)amino Groups
Ethyl 3-[4-[bis(2-chloroethyl)amino]phenyl]-2-(1,3-dioxoisoindol-2-yl)propanoate hydrochloride
- Key Differences : Replaces the acetamidoacetyl group with a phthalimide (1,3-dioxoisoindol-2-yl) moiety.
- Implications : Phthalimide groups are electron-withdrawing and may alter reactivity or metabolic pathways compared to the acetamidoacetyl group .
Bendamustine-Related Compound I (Ethyl 4-{5-[bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoate)
- Key Differences: Features a benzimidazole core instead of a phenyl group and a butanoate ester chain.
- The longer ester chain may increase lipophilicity .
Amustaline Dihydrochloride
Pharmacological Activity Comparison
- Mechanistic Insights: All compounds rely on bis(2-chloroethyl)amino groups for alkylation, but ancillary structures dictate specificity. The target compound’s acetamidoacetyl group may reduce systemic toxicity by limiting nonspecific alkylation.
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